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Compound of Interest

2-[(2-Chloro-4-
Compound Name:
nitrophenyl)thiojacetate

Cat. No.: B14758662

Get Quote

\ J

CAS Registry Number: 30880-64-9[1][2][3]
Executive Summary

2-[(2-Chloro-4-nitrophenyl)thio]acetic acid is a functionalized aromatic sulfide characterized by
a phenyl ring substituted with a chlorine atom at the ortho position and a nitro group at the para
position relative to a thioacetic acid moiety.[1] This compound serves as a critical building block
in the synthesis of heterocyclic scaffolds, particularly benzothiazines and benzothiazoles, which
are pharmacophores in drug discovery programs targeting aldose reductase inhibition and
antimicrobial pathways.

Its synthesis exploits the high electrophilicity of 3,4-dichloronitrobenzene, allowing for
regioselective nucleophilic aromatic substitution (

). This guide provides a validated structural analysis, synthesis protocol, and mechanistic
breakdown for researchers utilizing this scaffold.

Chemical Identity & Physicochemical Properties[4]
[S1[6][7][8][9][10][11]
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Property

Data

IUPAC Name

2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid

Molecular Formula

Molecular Weight

247.66 g/mol

CAS Number

30880-64-9

Physical State

Solid (typically yellow to pale brown crystalline

powder)

Solubility

Soluble in DMSO, DMF, Methanol; Sparingly

soluble in water (acidic pH)

pKa (Predicted)

~3.5-4.0 (Carboxylic acid moiety)

Key Functional Groups

Nitro (
), Chloro (
), Thioether (

), Carboxylic Acid (

)

Structural Analysis & Reactivity[5][12]

The chemical behavior of this molecule is dictated by the electronic interplay between its three

substituents on the benzene ring:

e Nitro Group (C4): A strong electron-withdrawing group (EWG) via both induction (

) and resonance (

). It significantly lowers the electron density of the ring, making the precursor highly
susceptible to nucleophilic attack and stabilizing the resulting thioether.

e Chloro Group (C2): Provides steric bulk ortho to the sulfur linkage, influencing the

conformation of the thioacetic acid tail. While essentially deactivating, its position allows for

potential secondary functionalization (e.g., further
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or metal-catalyzed cross-coupling).

e Thioacetic Acid Moiety (C1): The sulfur atom acts as a nucleophilic center in subsequent
cyclization reactions, while the carboxylic acid provides a handle for esterification or amide
coupling.

Regiochemistry of Synthesis

The synthesis relies on 3,4-dichloronitrobenzene as the starting material. In this precursor:

e The chlorine at C1 (para to the nitro group) is highly activated toward nucleophilic
substitution.

o The chlorine at C2 (meta to the nitro group) is significantly less reactive.

o Consequently, the thioglycolate nucleophile selectively displaces the C1-chlorine, ensuring
the formation of the 2-chloro-4-nitro isomer rather than the 3-chloro-4-nitro isomer.

Experimental Synthesis Protocol

This protocol outlines the standard laboratory synthesis via Nucleophilic Aromatic Substitution (
).

Materials

e Precursor: 3,4-Dichloronitrobenzene (1.0 eq)

Nucleophile: Thioglycolic acid (Mercaptoacetic acid) (1.1 eq)

Base: Potassium Carbonate (

) or Sodium Hydroxide (

) (2.5 eq)

Solvent: Ethanol/Water (1:1 v/v) or DMF (for faster rates)

Acid: Hydrochloric acid (
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, 1M) for precipitation

Step-by-Step Methodology

e Nucleophile Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve
thioglycolic acid (1.1 eq) in water. Slowly add the base (e.g.,

or
) while cooling in an ice bath to generate the reactive dianion (carboxylate and thiolate).

o Note: Exothermic reaction.[2] Maintain temperature < 20°C to prevent oxidation of the thiol
to disulfide.

e Coupling Reaction: Dissolve 3,4-dichloronitrobenzene (1.0 eq) in ethanol (or DMF). Add this
solution dropwise to the thiolate mixture.

o Process Control: The solution will likely turn yellow/orange due to the formation of the
Meisenheimer complex and the nitrophenolate character of the product.

o Reflux: Heat the reaction mixture to reflux (approx. 80°C for EtOH/Water) for 3-5 hours.
Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane) or HPLC. The starting
material spot should disappear.

e Work-up & Isolation:
o Cool the mixture to room temperature.
o If DMF was used, pour the mixture into crushed ice.
o Acidify the solution to pH ~2 using 1M
. The product, 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid, will precipitate as a solid.

« Purification: Filter the crude solid and wash with cold water to remove inorganic salts.
Recrystallize from Ethanol/Water or Toluene to obtain the pure compound.

Mechanistic Insight ()
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The reaction proceeds via an addition-elimination mechanism.[3] The thiolate anion attacks the
carbon bearing the chlorine atom para to the nitro group. The nitro group stabilizes the anionic
intermediate (Meisenheimer complex) through resonance delocalization.

Visualization: Synthesis & Mechanism

3,4-Dichloronitrobenzene Nucleophilic Attack 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid
(Electrophile) (S-atcy Elimination of ClI- (Target)

Meisenheimer Complex
TT® NaCl+ H20

(Resonance Stabilized)

Thioglycolic Acid
+ Base (NaOH)
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Figure 1: Reaction pathway for the synthesis of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid via
nucleophilic aromatic substitution.

Applications in Drug Discovery

This scaffold is primarily utilized as an intermediate for synthesizing fused heterocyclic

systems:
e Benzothiazines: Reduction of the nitro group (

) followed by intramolecular cyclization with the carboxylic acid yields 2H-1,4-benzothiazin-
3(4H)-one derivatives. These cores are investigated for:

o Aldose Reductase Inhibition: Preventing diabetic complications.
o Antifungal/Antimicrobial Activity: Disrupting cell wall synthesis.
» Bioisosteres: The thioacetic acid side chain (

) mimics specific peptide residues or fatty acid metabolites, making it relevant in designing
antagonists for receptors like CRTH2 (involved in allergic inflammation).
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Workflow: Cyclization to Benzothiazine

2-[(2-Chloro-4-nitrophenyl)thio]acetic acid

:

Reduction (Fe/HCI or H2/Pd)

:

2-[(2-Chloro-4-aminophenyl)thio]acetic acid

:

Condensation / Dehydration

:

Substituted 1,4-Benzothiazin-3-one

Click to download full resolution via product page

Figure 2: Downstream application converting the scaffold into a bioactive benzothiazine core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b14758662?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/30880-64-9.html
http://www.orgsyn.org/demo.aspx?prep=CV5P0367
https://pdf.benchchem.com/1529/Navigating_Nucleophilic_Aromatic_Substitution_A_Comparative_Guide_to_the_Reactivity_of_Dichloronitrobenzene_Derivatives.pdf
http://39.100.107.131/cn/goods2/214406_711.html
http://39.100.107.131/cn/goods2/214406_711.html
https://www.benchchem.com/product/b14758662/docs#technical-profile-2-2-chloro-4-nitrophenyl-thio-acetic-acid
https://www.benchchem.com/product/b14758662/docs#technical-profile-2-2-chloro-4-nitrophenyl-thio-acetic-acid
https://www.benchchem.com/product/b14758662/docs#technical-profile-2-2-chloro-4-nitrophenyl-thio-acetic-acid
https://www.benchchem.com/product/b14758662/docs#technical-profile-2-2-chloro-4-nitrophenyl-thio-acetic-acid
https://www.benchchem.com/product/b14758662?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14758662?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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